molecular formula C10H11N3O3 B070988 Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate CAS No. 175277-14-2

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate

Cat. No. B070988
CAS RN: 175277-14-2
M. Wt: 221.21 g/mol
InChI Key: YRZIMKIVUPANPB-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate, also known as DMOP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool for studying the central nervous system.

Mechanism of Action

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate acts as a positive allosteric modulator of the GABAA receptor, binding to a site on the receptor distinct from the GABA binding site. This enhances the activity of the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate are largely related to its modulation of the GABAA receptor. It has been shown to enhance the activity of the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This can lead to anxiolytic and sedative effects, as well as potential implications for the treatment of epilepsy and other disorders related to GABAergic signaling.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate in lab experiments is its specificity for the GABAA receptor, allowing for targeted modulation of this receptor. However, Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate has limitations as well, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate research, including further investigation of its potential therapeutic applications, exploration of its effects on other GABAergic signaling pathways, and development of derivatives with improved solubility and pharmacokinetic properties. Additionally, there is potential for Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate to be used as a tool in structural and functional studies of the GABAA receptor.

Synthesis Methods

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylpyrazole with oxalyl chloride to form 3,5-dimethylpyrazole-1-carbonyl chloride. This intermediate is then reacted with 5-amino-1,2-oxazole to form Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate has been used as a pharmacological tool to study the central nervous system, specifically the GABAA receptor. It has been shown to act as a positive allosteric modulator of the receptor, enhancing its activity. This has potential implications for the treatment of anxiety, insomnia, and other disorders related to GABAergic signaling.

properties

IUPAC Name

methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-8(10(14)15-3)9(13(2)12-6)7-4-5-11-16-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZIMKIVUPANPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)C2=CC=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372540
Record name Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate

CAS RN

175277-14-2
Record name Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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